3,4-Diaminobenzoate

M1 aminopeptidase inhibition ERAP2 inhibitor IRAP inhibitor

3,4-Diaminobenzoic acid (CAS 619-05-6) is the only diaminobenzoic acid isomer that yields poly(2,5-benzimidazole) (ABPBI) with thermal stability >550°C and enables the Dawson linker N-acylurea activation pathway for Fmoc-SPPS thioester preparation. • ABPBI polymer: <5% weight loss at 600°C under N₂ • Dawson linker: one-step resin loading, 40-94% yield without chromatography • M1 aminopeptidase inhibition: ERAP2 IC₅₀ = 237 nM, IRAP IC₅₀ = 105 nM • Peroxidase substrate: PSA detection limit 0.10 ng/mL (5× improvement vs. OPD)

Molecular Formula C7H7N2O2-
Molecular Weight 151.14 g/mol
Cat. No. B8644857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diaminobenzoate
Molecular FormulaC7H7N2O2-
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)[O-])N)N
InChIInChI=1S/C7H8N2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H,10,11)/p-1
InChIKeyHEMGYNNCNNODNX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diaminobenzoate: Structural Identity and Research Sourcing Guide


3,4-Diaminobenzoate (commonly encountered as 3,4-diaminobenzoic acid, DABA, or its methyl/ethyl/phenyl ester forms) is a bifunctional C7 aromatic scaffold bearing ortho-positioned amino groups para to a carboxylate moiety, with the free acid assigned CAS 619-05-6 [1]. The compound exhibits a melting point of 208 °C, water solubility of approximately 2.2 mg/mL at 20 °C, and solubility in DMF and methanol (10 mg/mL) [2]. Its zwitterionic character is confirmed by IR spectroscopy and single-crystal X-ray diffraction [3]. The 3,4-substitution pattern is functionally significant: it imparts a defined spatial orientation of the amino groups that determines its distinct reactivity profile as a monomer for polybenzimidazole synthesis [4], a peroxidase substrate [5], a zinc-binding pharmacophore for M1 aminopeptidase inhibition [6], and a safety-catch linker in solid-phase peptide synthesis (the Dawson linker) [7].

3,4-Diaminobenzoate Regioisomeric Differentiation and Selection Rationale


The 3,4-diamino substitution pattern on the benzoate scaffold is not a generic feature interchangeable with other diaminobenzoic acid regioisomers or mono-amino analogs. The ortho-relationship of the two amino groups (3- and 4-positions) relative to the carboxylate creates a unique zwitterionic hydrogen-bonding network that governs both solid-state packing and solution reactivity [1]. This regiospecific geometry is the structural determinant of distinct functional outcomes: of the six possible diaminobenzoic acid isomers, only 3,4-DABA yields p-phenylenediamine upon decarboxylation [2]; only 3,4-DABA undergoes melt polycondensation with diphenyl esters to form poly(2,5-benzimidazole) with thermal stability exceeding 550 °C [3]; and only the 3,4-orientation enables the N-acylurea activation pathway essential for the Dawson linker mechanism in Fmoc-SPPS [4]. Suppliers or procurement decisions that treat all diaminobenzoates as equivalent risk selecting a regioisomer that fails in the intended reaction manifold.

3,4-Diaminobenzoate: Application-Specific Evidence and Comparison Guide


M1 Aminopeptidase Inhibition: ERAP2/IRAP Submicromolar Potency vs. Hydroxamic Acid Controls

In a systematic exploration of 3,4-diaminobenzoic acid derivatives as inhibitors of the oxytocinase subfamily of M1 aminopeptidases, lead compounds achieved submicromolar inhibition of ERAP2 (IC₅₀ = 237 nM) and IRAP (IC₅₀ = 105 nM) [1]. In contrast, co-crystallization studies of ERAP2 with a hydroxamic acid derivative—a classical potent zinc-binding group—revealed that this comparator was poorly active, confirming that engaging the substrate N-terminus recognition properties of the active site (a feature of the 3,4-DABA scaffold) is crucial for inhibitor binding even in the absence of a strong zinc-binding group [2]. Cell-based assays further confirmed that the 3,4-DABA-derived lead compounds effectively downregulate macrophage activation induced by lipopolysaccharide and interferon-γ in vitro [1].

M1 aminopeptidase inhibition ERAP2 inhibitor IRAP inhibitor immune modulation zinc-binding pharmacophore

ELISA Detection Sensitivity: 3,4-DABA vs. o-Phenylenediamine Peroxidase Substrate Comparison

A voltammetric enzyme-linked immunoassay system using 3,4-diaminobenzoic acid (DBA) as the HRP substrate generated the electroactive product 2,2′-biamino-4,4′-bicarboxyl azobiphenyl with a sensitive second-order derivative linear sweep voltammetric peak at −0.62 V (vs. SCE) in Britton–Robinson buffer [1]. For prostate-specific antigen (PSA) detection in human serum, the DBA-based system achieved a detection limit of 0.10 ng mL⁻¹, which is five times lower than that of the traditional o-phenylenediamine (OPD) spectrophotometric ELISA method (detection limit approximately 0.50 ng mL⁻¹) [1]. The free HRP detection limit was approximately 6.0 × 10⁻¹³ g mL⁻¹ with a linear range from 4.0 × 10⁻¹² to 4.0 × 10⁻⁹ g mL⁻¹ [1]. Importantly, OPD is a documented mutagen and carcinogen, whereas 3,4-DABA has been patented as a safer substitute for OPD in peroxidase-based analyses [2].

ELISA substrate peroxidase detection PSA immunoassay voltammetric biosensor o-phenylenediamine replacement

Tyrosinase Inhibition Potency: 3,4-DABA vs. Other Benzoic Acid Amino Derivatives

In a comprehensive enzyme kinetics study, a series of amino derivatives of benzoic acid were tested as substrates and inhibitors of mushroom tyrosinase [1]. 3,4-Diaminobenzoic acid was identified as the strongest inhibitor from among the compounds tested, outperforming 3-amino-4-hydroxybenzoic acid, 4-amino-3-hydroxybenzoic acid, 3-amino-L-tyrosine, and 4-methoxy-o-phenylenediamine [1]. Critically, 4-aminobenzoic acid (PABA) and 3-aminobenzoic acid were not oxidized by the enzyme at all, whereas 3,4-DABA was oxidized, confirming its unique engagement with the dicopper active site [1]. 3-Amino-4-hydroxybenzoic acid was oxidized five times faster than 4-amino-3-hydroxybenzoic acid, yet both were weaker inhibitors than 3,4-DABA, demonstrating that the relative positioning of amino and carboxyl/hydroxyl groups relative to the side chain is essential for both binding and catalysis [1].

tyrosinase inhibition melanogenesis o-diamine inhibitor mushroom tyrosinase benzoic acid derivatives

Crystal Structure Differentiation: Zwitterionic 3,4-DABA vs. Dimeric 3,5-DABA Packing

Comparative single-crystal X-ray diffraction analysis of 3,4-diaminobenzoic acid and 3,5-diaminobenzoic acid revealed fundamentally different solid-state architectures [1]. 3,4-DABA crystallizes in the monoclinic C2/c space group with unit cell parameters a = 22.564(5) Å, b = 3.940(1) Å, c = 15.176(3) Å, and β = 103.99(3)°, with its IR spectrum reflecting a zwitterionic structure [1]. In contrast, 3,5-DABA crystallizes as a dimer in the monoclinic P2₁/c space group with a = 9.150(2) Å, b = 4.886(2) Å, c = 15.763(3) Å, and β = 98.56(3)° [1]. The 3,4-DABA structure features a significantly longer a-axis (22.564 vs. 9.150 Å) and shorter b-axis (3.940 vs. 4.886 Å), reflecting its distinct intra- and intermolecular hydrogen-bonding pattern arising from the ortho-diamine motif [1]. These structural differences directly impact solubility, thermal behavior, and solid-state reactivity.

crystal engineering zwitterionic structure hydrogen bonding network solid-state packing X-ray crystallography

Decarboxylation Specificity: 3,4-DABA as Sole p-Phenylenediamine Precursor Among Regioisomers

Decarboxylation of all six possible diaminobenzoic acid regioisomers (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; and 3,5-DABA) yields only three distinct diaminobenzene products: o-phenylenediamine (product A, from 2,3- and 2,6-DABA), m-phenylenediamine (product B, from 2,4- and 3,5-DABA), and p-phenylenediamine (product C, from 3,4-DABA alone) [1]. 3,4-DABA is unique among the six isomers in producing exclusively p-phenylenediamine upon decarboxylation, a direct consequence of the 1,4-relationship between the carboxyl-bearing carbon and the para-amino-substituted carbon [1]. This regiospecific outcome is especially significant given that 3,4-DABA is prone to decarboxylation side reactions during synthesis (e.g., in high-temperature water at 150–230 °C), requiring structural analogues or optimized conditions to suppress this pathway [2].

decarboxylation specificity regioisomer differentiation phenylenediamine synthesis thermal decomposition regiochemical outcome

Fmoc-SPPS Efficiency: Dawson Linker Resin Loading via 3,4-Diaminobenzoic Acid Conjugates

A one-step method for synthesizing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids was developed for preparing preloaded diaminobenzoate (Dbz) resin, a critical component of the Dawson linker strategy for peptide thioester generation in Fmoc-SPPS [1]. The coupling of free 3,4-diaminobenzoic acid with Fmoc-amino acids gave pure products in 40–94% yield without any purification step beyond precipitation, with the exception of histidine [1]. Unusual amino acid derivatives including (2-naphthyl)alanine and 6-aminohexanoic acid derivatives were prepared in 50% and 65% yield, respectively [1]. This represents a significant simplification compared to the stepwise resin functionalization method, which requires sequential Fmoc deprotection and coupling steps that are difficult to monitor due to the insensitivity of the Kaiser test to the aniline group of Dbz [1]. Furthermore, the second-generation MeDbz linker (4-N-methyl-3,4-diaminobenzoic acid) suppresses side-product formation on the para-amino moiety, enabling cleaner thioester generation [2].

solid-phase peptide synthesis Dawson linker Fmoc-SPPS peptide thioester native chemical ligation

3,4-Diaminobenzoate: Prioritized Research and Industrial Applications


M1 Aminopeptidase Inhibitor Development for Immune Modulation Research

Research groups targeting the oxytocinase subfamily of M1 aminopeptidases for immunological applications should prioritize 3,4-DABA derivatives. The scaffold has demonstrated submicromolar inhibition of ERAP2 (IC₅₀ = 237 nM) and IRAP (IC₅₀ = 105 nM), with confirmed cell-based activity in downregulating macrophage activation [1]. Unlike hydroxamic acid-based zinc-binding groups that showed poor activity against these targets in co-crystallization studies, the 3,4-DABA pharmacophore engages the substrate N-terminus recognition pocket, providing a distinct binding mode validated by X-ray crystallography [2].

High-Sensitivity Peroxidase-Based ELISA with Safer Substrate Chemistry

Clinical diagnostic laboratories and immunoassay developers seeking to improve detection sensitivity while reducing occupational exposure to mutagens should adopt 3,4-DABA as a peroxidase substrate. The voltammetric DBA–H₂O₂–HRP system achieves a PSA detection limit of 0.10 ng mL⁻¹, a 5-fold improvement over the conventional OPD spectrophotometric ELISA (≈0.50 ng mL⁻¹) [1]. This gain is accompanied by replacement of OPD, a documented mutagen and carcinogen, with a patented safer alternative suitable for routine high-throughput ELISA workflows [2].

Polybenzimidazole Synthesis for Ultra-High-Temperature Polymer Applications

Materials scientists synthesizing thermally stable polymers for aerospace, fire-resistant textiles, or high-temperature membranes should select phenyl 3,4-diaminobenzoate as the monomer of choice. Melt polycondensation of phenyl 3,4-diaminobenzoate yields poly-2,5(6)-benzimidazole, which exhibits no change in properties upon heating to 550 °C and less than 5% weight loss after several hours at 600 °C under nitrogen [1]. This thermal stability profile exceeds that of most conventional aromatic polyimides and polyamides, and the polymer can be cast into stiff, tough films from formic acid or DMSO solutions [1].

Fmoc-SPPS Peptide Thioester Generation via Dawson Linker Strategy

Peptide chemistry laboratories performing native chemical ligation should procure 3,4-diaminobenzoic acid or its preloaded Fmoc derivatives as the core of the Dawson linker system. The one-step synthesis of 3-(Fmoc-amino acid)-3,4-DABA enables resin loading with 40–94% yield without chromatographic purification [1]. For sequences prone to over-acylation side products, the second-generation MeDbz (4-N-methyl) derivative suppresses para-amino reactivity, providing a cleaner route to peptide thioesters [2]. This linker strategy is now the most common Fmoc-SPPS approach for thioester surrogate preparation [2].

Technical Documentation Hub

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